N-ethynyl-N,4-dimethylbenzenesulfonamide
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Overview
Description
N-ethynyl-N,4-dimethylbenzenesulfonamide: is an organic compound with the molecular formula C10H11NO2S and a molecular weight of 209.26 g/mol . It is known for its applications in organic synthesis and experimental chemical research . The compound appears as a white to light yellow powder or crystal and has a melting point of 75-79°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethynyl-N,4-dimethylbenzenesulfonamide typically involves the reaction of 1,1,2-trichloroethane with N-methyl-p-toluenesulfonamide . The reaction conditions often require a controlled environment to ensure the desired product’s purity and yield.
Industrial Production Methods: While specific industrial production methods are not detailed, the compound is available commercially with a purity of over 98.0% as determined by HPLC . The production process likely involves standard organic synthesis techniques, followed by purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-ethynyl-N,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different sulfonamide derivatives.
Reduction: Reduction reactions can modify the sulfonamide group, leading to various reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Catalysts like palladium or copper are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted sulfonamides .
Scientific Research Applications
N-ethynyl-N,4-dimethylbenzenesulfonamide has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug synthesis.
Industry: It is utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-ethynyl-N,4-dimethylbenzenesulfonamide involves its ability to act as a coupling reagent. It facilitates the formation of amide and peptide bonds by activating carboxylic acids and amines, leading to the formation of stable amide linkages . The molecular targets and pathways involved include the activation of nucleophiles and electrophiles, enabling efficient bond formation under mild conditions .
Comparison with Similar Compounds
- N-methyl-N-p-toluenesulfonamide
- N-ethynyl-N-methylbenzenesulfonamide
- N-ethynyl-N,4-dimethylbenzene-1-sulfonamide
Comparison: N-ethynyl-N,4-dimethylbenzenesulfonamide is unique due to its high stability and efficiency as a coupling reagent. Unlike some similar compounds, it does not undergo racemization, making it particularly valuable in peptide synthesis . Its stability under air and moisture conditions also sets it apart from other ynamides .
Properties
IUPAC Name |
N-ethynyl-N,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-4-11(3)14(12,13)10-7-5-9(2)6-8-10/h1,5-8H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNLIJIYOKNEOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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